
2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-
Overview
Description
. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups (-OCH3) on the benzene ring at positions 2 and 5
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 2,5-dimethoxybenzene with propionyl chloride in the presence of an aluminum chloride catalyst.
Knoevenagel Condensation: Another method is the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine.
Industrial Production Methods: The industrial production of 2,5-dimethoxycinnamic acid typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- can undergo oxidation reactions to form various oxidized products, such as 2,5-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: 2,5-Dimethoxybenzoic acid
Reduction: 2,5-Dimethoxybenzyl alcohol or 2,5-dimethoxybenzaldehyde
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry
2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- serves as a precursor for the synthesis of various organic compounds and polymers. Its ability to undergo oxidation and reduction reactions makes it valuable in synthetic chemistry.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Quinones |
Reduction | Sodium borohydride | Dihydrocaffeic acid |
Substitution | Nitric acid | Nitrated derivatives |
Biology
The compound exhibits notable antioxidant properties , making it a subject of study in cellular protection and aging. Research has shown that it can scavenge free radicals and inhibit oxidative stress, which is crucial for maintaining cellular health.
Medicine
In the medical field, 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- has potential therapeutic applications in treating diseases linked to oxidative stress, such as:
- Cancer
- Cardiovascular diseases
A study demonstrated that derivatives of this compound showed antiproliferative activity against cancer cell lines (HeLa cells), with IC50 values indicating effectiveness comparable to standard chemotherapeutics like doxorubicin .
Industry
This compound is utilized in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties. Its inclusion in formulations helps protect skin from oxidative damage and enhances overall skin health.
Case Studies
-
Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations as low as 10 µg/mL, demonstrating its potential for use in dietary supplements aimed at reducing oxidative stress. -
Cancer Cell Proliferation Inhibition
Research involving the treatment of HeLa cells with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The most effective concentration resulted in over 70% inhibition of cell growth after 48 hours of treatment.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals, thereby preventing oxidative stress. The compound may also modulate specific signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-: (trans-2,4-dimethoxycinnamic acid)
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-: (methyl ester)
2-Propenoic acid, 3-(2,3-dimethoxyphenyl)-: (trans)
Uniqueness: 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- is unique due to the specific positions of the methoxy groups on the benzene ring, which influence its chemical reactivity and biological activity. This positioning differentiates it from other similar compounds and contributes to its distinct properties and applications.
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Biological Activity
2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, also known as a methoxy-substituted phenyl acrylate derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure that allows for various interactions within biological systems, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- is C12H14O4. The presence of two methoxy groups at the ortho positions of the phenyl ring significantly influences its chemical reactivity and biological activity. This compound can be synthesized through various methods, typically involving the reaction of appropriate phenolic precursors with acrylate derivatives.
Antioxidant Activity
Research indicates that compounds with methoxy substitutions often exhibit antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. These studies suggest that this compound effectively scavenges free radicals, demonstrating significant antioxidant capacity .
Anticancer Properties
The anticancer potential of 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)- has been explored in various cell lines. Studies show that it inhibits cell proliferation and induces apoptosis in cancer cells such as HeLa and HCT-116. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential, leading to programmed cell death .
Table 1: Anticancer Activity of 2-Propenoic Acid Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-Propenoic acid, 3-(2,5-Dimethoxyphenyl)- | HeLa | 12.5 | Induction of apoptosis via caspase activation |
HCT-116 | 10.0 | Mitochondrial disruption | |
A549 | 15.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, it reduces oxidative stress and protects against cellular damage.
- Cell Cycle Regulation : It influences key regulatory proteins involved in the cell cycle, leading to growth arrest in cancer cells.
- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .
Case Studies
- Study on HeLa Cells : In a controlled study, treatment with 2-Propenoic acid derivatives led to a marked decrease in cell viability (IC50 = 12.5 µM). Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated increased apoptosis within tumor tissues .
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated system undergoes oxidation under controlled conditions:
-
Oxidation via KMnO₄/H⁺ : Produces 2,5-dimethoxybenzoic acid and oxalic acid as byproducts. The reaction proceeds through epoxidation of the double bond followed by cleavage.
-
Ozonolysis : Generates 2,5-dimethoxybenzaldehyde and glyoxylic acid, confirming the position of the double bond.
Reduction Reactions
The conjugated double bond is susceptible to reduction:
-
Catalytic Hydrogenation (H₂/Pd-C) : Selectively reduces the α,β-unsaturated bond to yield 3-(2,5-dimethoxyphenyl)propanoic acid.
-
NaBH₄/MeOH : Partially reduces the carbonyl group to form allylic alcohols in the presence of CeCl₃.
Nucleophilic Additions
The electron-deficient β-carbon participates in Michael additions:
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Amine Addition : Reacts with primary amines (e.g., benzylamine) to form β-amino acid derivatives.
-
Thiol Addition : Forms thioether adducts with mercaptans (e.g., ethanethiol) under basic conditions.
Electrophilic Aromatic Substitution
The 2,5-dimethoxyphenyl group directs electrophiles to specific positions:
-
Nitration (HNO₃/H₂SO₄) : Produces 3-(2,5-dimethoxy-4-nitrophenyl)acrylic acid as the major para-nitro derivative.
-
Halogenation (Br₂/FeBr₃) : Bromination occurs at the 4-position of the aromatic ring, yielding 3-(2,5-dimethoxy-4-bromophenyl)acrylic acid .
Polymerization and Crosslinking
DMPOA acts as a monomer in radical-initiated polymerization:
-
Thermal Polymerization : Forms poly(acrylic acid) derivatives with 2,5-dimethoxyphenyl side chains.
Molecular weight (Mw): 15,000–20,000 Da.
Condensation Reactions
-
Claisen-Schmidt Condensation : Reacts with aromatic aldehydes (e.g., vanillin) to form chalcone derivatives.
Complexation with Metal Ions
The carboxylic acid and methoxy groups enable coordination chemistry:
-
Cu(II) Complexation : Forms a 1:2 metal-ligand complex with Cu²⁺ in aqueous ethanol, confirmed by UV-Vis () .
Key Mechanistic Insights
-
The electron-donating methoxy groups enhance the aromatic ring’s reactivity toward electrophiles, directing substitution to the para position relative to existing groups .
-
The α,β-unsaturated carbonyl system participates in conjugate additions, with regioselectivity governed by frontier molecular orbital interactions .
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Acidic conditions promote keto-enol tautomerism, influencing reaction pathways in condensation and oxidation processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-propenoic acid, 3-(2,5-dimethoxyphenyl)-, and how can intermediates be verified?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine). Intermediates, such as (2E)-3-(2,5-dimethoxyphenyl)acrylic acid, should be verified using X-ray crystallography to confirm stereochemistry and structural integrity . NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for tracking reaction progress and purity assessment.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Utilize X-ray diffraction (XRD) to resolve crystal packing and bond angles, as demonstrated in the crystal structure analysis (space group P2₁/c, Z = 4) . Computational methods like DFT (Density Functional Theory) can predict electronic properties (e.g., HOMO-LUMO gaps) using software such as Gaussian 09 with B3LYP/6-31G(d) basis sets. Cross-validate results with experimental UV-Vis spectra .
Q. What physicochemical properties are critical for experimental design?
- Methodological Answer : Key properties include:
- Melting point : 67–71°C (lit.) .
- LogP (partition coefficient) : Predicted ≈2.1 via ChemSpider data .
- Solubility : Sparingly soluble in water; prefers polar aprotic solvents (e.g., DMSO, acetone) .
- Note : Gaps in stability data (e.g., decomposition temperature) require empirical determination via thermogravimetric analysis (TGA) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Use OV/AG/P99 respirators for airborne particles and nitrile gloves for skin protection .
- Toxicology : Acute toxicity (LD50) data is limited; assume hazard classification 4 (harmful if swallowed) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage systems .
Q. Which analytical techniques are optimal for purity assessment?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: methanol/water (70:30) .
- GC-MS : Compare retention indices (e.g., 31.006 min) and fragmentation patterns (m/z 208) with reference libraries .
- FT-IR : Confirm functional groups (e.g., C=O stretch at 1680 cm⁻¹, methoxy C-O at 1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in physicochemical data across literature sources?
- Methodological Answer : Discrepancies in boiling/melting points (e.g., 368.7°C vs. 405°C predicted) may arise from impurities or polymorphic forms. Validate via:
- DSC (Differential Scanning Calorimetry) to detect polymorph transitions.
- Interlaboratory validation using standardized protocols (e.g., OECD guidelines).
- Meta-analysis of peer-reviewed datasets (e.g., NIST Chemistry WebBook ).
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., esterification)?
- Methodological Answer :
- Protecting groups : Temporarily block methoxy groups using TMSCl (trimethylsilyl chloride) to direct reactivity to the α,β-unsaturated acid .
- Catalysts : Employ lipases (e.g., Candida antarctica) for enantioselective esterification under mild conditions .
- Reaction monitoring : Use in-situ IR spectroscopy to track carbonyl group conversion .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; analyze degradation via HPLC for byproducts (e.g., demethoxylated derivatives) .
- Light sensitivity : Conduct UV stress testing (ICH Q1B) to identify photodegradation pathways .
Q. What experimental designs are suitable for evaluating bioactivity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : Perform dose-response curves (0.1–100 µM) on cancer cell lines (e.g., MCF-7), with cisplatin as a positive control .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and molecular docking (AutoDock Vina) to identify protein targets .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use the compound’s 3D structure (from XRD ) to simulate binding to receptors (e.g., COX-2) in PyMOL/Discovery Studio.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- ADMET prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276543 | |
Record name | 3-(2,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-51-9 | |
Record name | 3-(2,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10538-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,5-Dimethoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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